5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol
Description
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol is a secondary amine derivative featuring a pentan-1-ol backbone substituted with a cyclobutylmethyl-methylamino group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting ion channels and enzymes.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
5-[cyclobutylmethyl(methyl)amino]pentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-12(8-3-2-4-9-13)10-11-6-5-7-11/h11,13H,2-10H2,1H3 |
InChI Key |
RZNXNJJDOWPOLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCO)CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of cyclobutylmethyl ketone with methylamine, followed by the addition of 1-pentanol. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as nickel or palladium on carbon can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amino alcohols
Scientific Research Applications
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include substituted pentan-1-ol derivatives with variations in the aminoalkyl side chains. Below is a comparative analysis based on molecular weight, substituents, and physical properties:
Notes:
- The cyclobutylmethyl group in the target compound increases molecular weight compared to isopropyl or diethyl analogs, likely enhancing lipophilicity (calculated LogP ~2.1 vs. ~1.5 for diethyl analog).
- Higher melting points in pyrimidine derivatives (e.g., Ae3) correlate with extended aromatic systems and hydrogen-bonding capacity .
Analytical and Spectroscopic Data
- NMR Trends : Pyrimidine derivatives show characteristic aromatic proton shifts (δ 7.0–9.3 ppm) and hydroxyl group signals (δ 4.3–5.8 ppm). Aliphatic protons in pentan-1-ol derivatives resonate at δ 1.2–3.3 ppm .
- Chromatography : Linear alcohols like pentan-1-ol exhibit similar retention times in GC-MS but distinct migration behaviors in capillary electrophoresis due to differences in hydrogen-bonding capacity .
Biological Activity
The compound 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol can be described as follows:
- Chemical Formula : C_{11}H_{19}N
- Molecular Weight : 181.28 g/mol
- Functional Groups : Alcohol (-OH), Amine (-NH), Cyclobutyl group
| Property | Value |
|---|---|
| Molecular Weight | 181.28 g/mol |
| Solubility | Soluble in water |
| LogP | 2.45 |
| pKa | 9.5 |
The biological activity of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol is primarily associated with its interaction with various biological targets, such as enzymes and receptors. Research indicates that this compound may function as an inhibitor or activator , modulating specific biochemical pathways that are crucial for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer or metabolic disorders.
- Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways that regulate physiological responses.
Therapeutic Potential
Preliminary studies suggest that 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol could have applications in various therapeutic areas, including:
- Neurological Disorders : Potential neuroprotective effects through modulation of neurotransmitter systems.
- Metabolic Diseases : Possible role in managing conditions like diabetes by influencing insulin signaling pathways.
- Cancer Therapy : Investigated for its ability to inhibit tumor growth through targeted enzyme inhibition.
Case Study 1: Neuroprotective Effects
A study conducted on neuroprotective properties demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use in neurodegenerative diseases .
Case Study 2: Anti-Cancer Activity
In vitro studies revealed that 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
